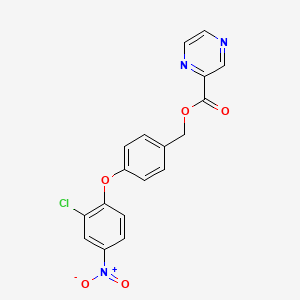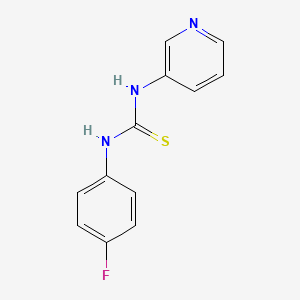![molecular formula C28H30N2O3 B10873628 6-hexanoyl-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873628.png)
6-hexanoyl-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-BENZOYL-6-HEXANOYL-3,3-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. The specific structure of this compound, with benzoyl and hexanoyl substituents, suggests potential unique biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZOYL-6-HEXANOYL-3,3-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core. This can be achieved through the reaction of 2-aminobenzophenone with cyclohexanone under acidic conditions.
Introduction of Substituents: The benzoyl and hexanoyl groups are introduced via Friedel-Crafts acylation reactions. This involves the reaction of the core structure with benzoyl chloride and hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Modifications: The final steps may include purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and hexanoyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo[b,e][1,4]diazepines in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential pharmacological activities. Studies focus on its interactions with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors, which are implicated in its anxiolytic and anticonvulsant effects.
Medicine
In medicine, research explores the compound’s potential as a therapeutic agent for treating anxiety disorders, epilepsy, and muscle spasms. Its unique structure may offer advantages over existing medications in terms of efficacy and side effect profile.
Industry
Industrially, the compound’s derivatives are explored for use in the development of new pharmaceuticals and as intermediates in the synthesis of other complex organic molecules.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with the GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability. This mechanism underlies its anxiolytic, anticonvulsant, and muscle relaxant properties.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant activity.
Uniqueness
7-BENZOYL-6-HEXANOYL-3,3-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its structure allows for potential modifications that could enhance its efficacy or reduce side effects.
This detailed overview provides a comprehensive understanding of 7-BENZOYL-6-HEXANOYL-3,3-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C28H30N2O3 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
2-benzoyl-1-hexanoyl-9,9-dimethyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H30N2O3/c1-4-5-7-12-23(31)25-19(27(33)18-10-8-6-9-11-18)13-14-21-26(25)30-22-15-28(2,3)16-24(32)20(22)17-29-21/h6,8-11,13-14,17,30H,4-5,7,12,15-16H2,1-3H3 |
Clave InChI |
HURJGCKPFBJUSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=C(C=CC2=C1NC3=C(C=N2)C(=O)CC(C3)(C)C)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873549.png)
![Benzene, 1-[[2-chloro-2-(4-methylphenyl)ethyl]thio]-2,4-dinitro-](/img/structure/B10873551.png)
![(2E)-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10873554.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10873556.png)
![2-({[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873559.png)
![8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10873561.png)
![7-[4-(1,3-Benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873571.png)

![4-(4-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10873592.png)

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873600.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B10873617.png)
![Methyl 4-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)amino]benzoate](/img/structure/B10873621.png)
![4-bromo-2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10873627.png)
